5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
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Overview
Description
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, also known as coumarin derivative, is a natural product found in various plants and has been used in traditional medicine for centuries. It has been identified to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Anticancer Agent Synthesis and Evaluation
Research has shown that derivatives of pyrano[2,3-f]chromene-4,8-dione, closely related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, have potential as anticancer agents. A study by Li Hongshuang et al. (2017) synthesized a series of these derivatives, finding that certain compounds exhibited significant anticancer activities against various human cancer cell lines. This research suggests the potential of 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione derivatives in cancer treatment.
Synthesis of Highly Substituted Fused Chromenones
In the field of organic chemistry, derivatives of 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione have been utilized in the synthesis of complex chromenone structures. A study by Sreenivas K. Avula et al. (2014) describes an efficient synthesis method for creating such structures. These synthesized compounds have potential applications in various fields, including material science and pharmaceuticals.
Photochromic Materials and Biologically Active Natural Products
The study by Manish Rawat et al. (2006) discusses the use of chromene chromium carbene complexes, related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione, in the synthesis of photochromic materials and biologically active natural products. These compounds have shown promise in creating materials that change color in response to light, as well as in the development of new drugs.
Synthesis of Novel Pyrano[3,2-c]quinolin-2,5(6H)-dione Derivatives
Another study by H. Sheibani et al. (2006) explores the synthesis of novel pyrano[3,2-c]quinolin-2,5(6H)-dione and 2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives starting from compounds related to 5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione. These compounds could have significant implications in pharmaceutical research and development.
properties
CAS RN |
17276-27-6 |
---|---|
Product Name |
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione |
InChI |
InChI=1S/C14H12O5/c1-14(2)6-8(15)12-10(19-14)5-9-7(13(12)17)3-4-11(16)18-9/h3-5,17H,6H2,1-2H3 |
InChI Key |
XFSINVCSJTYZGH-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C3C(=C2O)C=CC(=O)O3)C |
Other CAS RN |
17276-27-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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